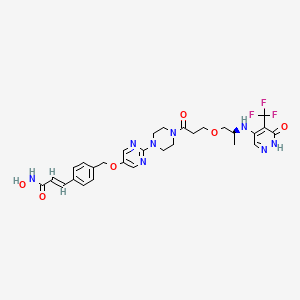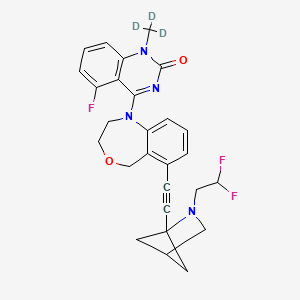
Cytarabine triphosphate (trisodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytarabine triphosphate (trisodium) is a compound that serves as an active metabolite of cytarabine, a chemotherapeutic agent used primarily in the treatment of leukemia. It acts as a competitive inhibitor of DNA synthesis, making it a crucial component in cancer treatment regimens .
準備方法
Synthetic Routes and Reaction Conditions
Cytarabine triphosphate (trisodium) is synthesized through a series of phosphorylation reactions starting from cytarabine. The process involves the use of deoxycytidine kinase and other nucleotide kinases to convert cytarabine into its triphosphate form . The reaction conditions typically require an aqueous medium and controlled pH to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of cytarabine triphosphate (trisodium) often involves the use of bioreactors to maintain the necessary conditions for enzyme-mediated phosphorylation. The process is scaled up by optimizing the concentration of cytarabine and the enzymes involved, ensuring high yield and purity of the final product .
化学反応の分析
Types of Reactions
Cytarabine triphosphate (trisodium) primarily undergoes phosphorylation and deamination reactions. It is metabolized intracellularly into its active triphosphate form, which then inhibits DNA synthesis .
Common Reagents and Conditions
The phosphorylation reactions require nucleotide kinases and an aqueous medium with controlled pH. Deamination reactions involve cytidine deaminase, which converts cytarabine into its inactive form .
Major Products Formed
The major product formed from the phosphorylation of cytarabine is cytarabine triphosphate (trisodium). Deamination reactions produce uracil derivatives, which are biologically inactive .
科学的研究の応用
Cytarabine triphosphate (trisodium) has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of DNA synthesis and repair.
Biology: Researchers use it to investigate cellular responses to DNA damage and the role of nucleotide analogs in cell cycle regulation.
Medicine: It is a critical component in the treatment of leukemia and other hematologic malignancies.
作用機序
Cytarabine triphosphate (trisodium) exerts its effects by incorporating into DNA during the S-phase of the cell cycle. This incorporation inhibits DNA polymerase, preventing DNA synthesis and repair. The compound also induces DNA fragmentation and chain termination, leading to cell death .
類似化合物との比較
Cytarabine triphosphate (trisodium) is similar to other nucleoside analogs such as gemcitabine and decitabine. it is unique in its ability to inhibit DNA synthesis specifically during the S-phase of the cell cycle. This specificity makes it particularly effective in treating rapidly dividing cancer cells .
List of Similar Compounds
- Gemcitabine
- Decitabine
- Fludarabine
- Cladribine
Cytarabine triphosphate (trisodium) stands out due to its high efficacy in treating hematologic malignancies and its ability to predict chemosensitivity in leukemic blasts .
特性
分子式 |
C9H13N3Na3O14P3 |
|---|---|
分子量 |
549.10 g/mol |
IUPAC名 |
trisodium;[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7+,8-;;;/m1.../s1 |
InChIキー |
HZQKYJNQQBPWQM-DGKYPTGMSA-K |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




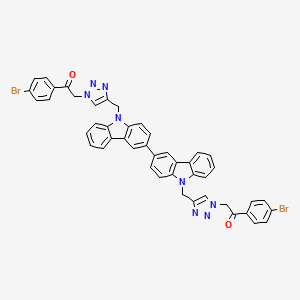
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)
![4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B12378203.png)
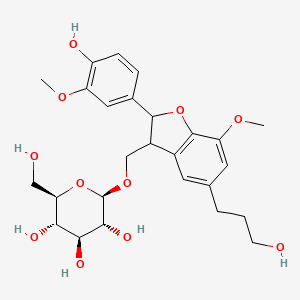
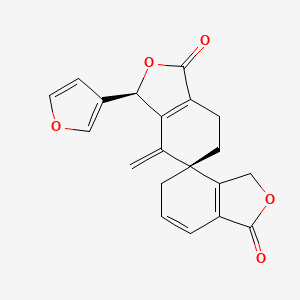

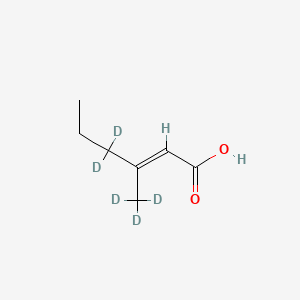
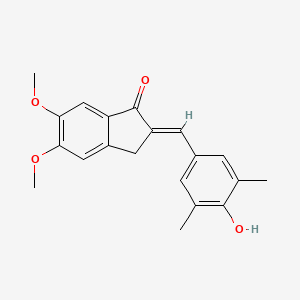
![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

